

# Gas chromatography protocol for detecting Flamprop-m-isopropyl in water

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## Compound of Interest

Compound Name: *Flamprop-m-isopropyl*

Cat. No.: *B1594779*

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An Application Note and Protocol for the Determination of **Flamprop-m-isopropyl** in Water by Gas Chromatography-Mass Spectrometry

This document provides a comprehensive protocol for the detection and quantification of **Flamprop-m-isopropyl**, a herbicide, in water samples using gas chromatography-mass spectrometry (GC-MS). The described methodology is intended for researchers, scientists, and professionals in drug development and environmental monitoring.

## Introduction

**Flamprop-m-isopropyl** is a selective herbicide used for the control of wild oats in wheat and barley. Its potential to contaminate water sources necessitates reliable and sensitive analytical methods for its detection and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile organic compounds like **Flamprop-m-isopropyl** in environmental matrices.<sup>[1]</sup> This application note details a complete workflow, including sample preparation by solid-phase extraction (SPE), instrumental analysis by GC-MS, and method validation parameters.

## Experimental Protocol

### Materials and Reagents

- Solvents: HPLC-grade or equivalent methanol, dichloromethane, ethyl acetate, and acetone. All solvents should be free from interfering peaks.

- Reagents: High-purity water (e.g., Milli-Q), anhydrous sodium sulfate, and analytical standard of **Flamprop-m-isopropyl** ( $\geq 98\%$  purity).
- Solid-Phase Extraction (SPE) Cartridges: C18 cartridges (500 mg, 6 mL) or a polymeric reversed-phase sorbent.[2]
- Glassware: Volumetric flasks, pipettes, beakers, graduated cylinders, and autosampler vials with PTFE-lined septa.

## Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust technique for the cleanup and concentration of analytes from aqueous samples.[3]

- Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C.
- SPE Cartridge Conditioning:
  - Pass 5 mL of ethyl acetate through the C18 cartridge.
  - Follow with 5 mL of methanol.
  - Finally, equilibrate the cartridge with 10 mL of high-purity water. Ensure the sorbent bed does not run dry.[4]
- Sample Loading:
  - Measure 500 mL of the water sample.
  - Pass the sample through the conditioned C18 cartridge at a flow rate of approximately 5-10 mL/min.
- Washing:
  - After loading the entire sample, wash the cartridge with 5 mL of high-purity water to remove any polar impurities.

- Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20-30 minutes to remove residual water.
- Elution:
  - Elute the retained **Flamprop-m-isopropyl** from the cartridge with 10 mL of ethyl acetate.
  - Collect the eluate in a clean collection tube.
- Concentration and Reconstitution:
  - Pass the eluate through a small column containing anhydrous sodium sulfate to remove any remaining water.
  - Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
  - Reconstitute the residue in 1.0 mL of ethyl acetate for GC-MS analysis.

## Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following instrumental parameters can be used for the analysis of **Flamprop-m-isopropyl**.

- Gas Chromatograph: Agilent 7890B GC System or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Capillary Column: A non-polar or medium-polarity column is recommended. A good choice is a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[\[5\]](#)
- Injector: Splitless mode, with the injector temperature set to 280°C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
  - Initial temperature: 80°C, hold for 2 minutes.

- Ramp 1: Increase to 200°C at a rate of 20°C/min.
- Ramp 2: Increase to 280°C at a rate of 10°C/min.
- Final hold: Hold at 280°C for 5 minutes.
- MS Parameters:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Ion Source Temperature: 230°C.
  - Quadrupole Temperature: 150°C.
  - Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
  - Ions to Monitor for **Flamprop-m-isopropyl** (m/z): To be determined by analyzing a standard, but potential ions could include fragments representative of the molecule's structure.

## Data Presentation and Method Validation

The analytical method should be validated for its performance characteristics. The following tables summarize the expected quantitative data from a method validation study.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Table 1: Method Linearity

Parameter	Value
Calibration Range	1 - 200 µg/L
Number of Calibration Points	6
Correlation Coefficient (r <sup>2</sup> )	≥ 0.995

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

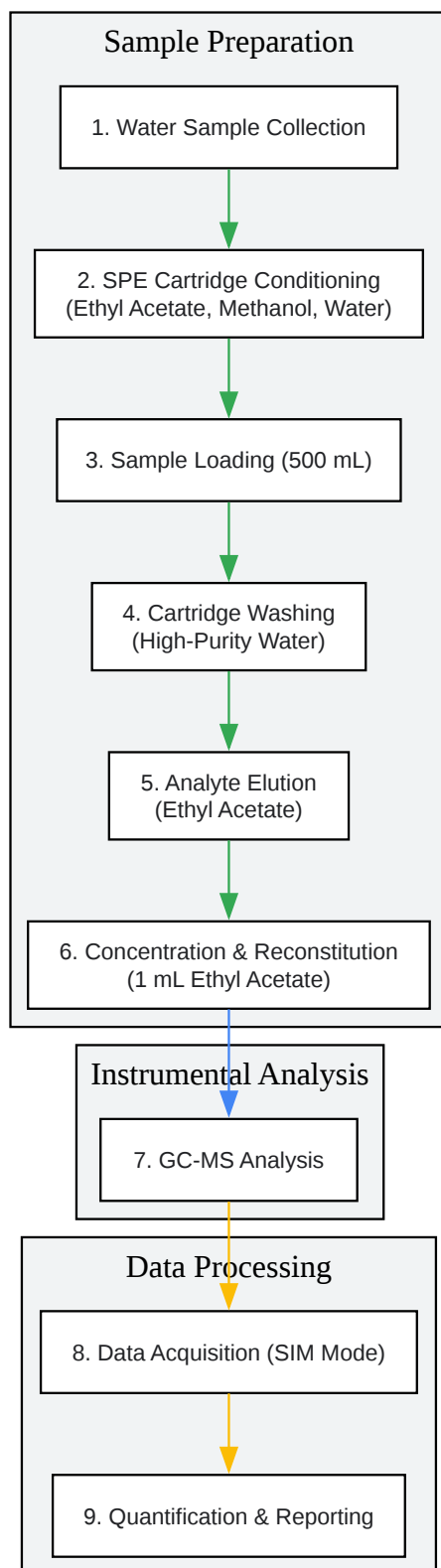
Parameter	Concentration (µg/L)
Limit of Detection (LOD)	0.3
Limit of Quantification (LOQ)	1.0

Table 3: Accuracy and Precision (Recovery and RSD)

Spiked Concentration (µg/L)	Mean Recovery (%) (n=6)	Repeatability (RSDr, %)	Reproducibility (RSDR, %)
5	95.2	4.8	6.2
50	98.6	3.5	5.1
150	101.3	2.9	4.5

## Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow from sample collection to data analysis.



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Caption: Experimental workflow for the analysis of **Flamprop-m-isopropyl** in water.

## Conclusion

The described solid-phase extraction and GC-MS method provides a reliable and sensitive approach for the determination of **Flamprop-m-isopropyl** in water samples. The method validation data indicates good accuracy, precision, and linearity over the tested concentration range. This protocol can be effectively implemented in environmental monitoring and food safety laboratories for the routine analysis of this herbicide.

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